Barium bis(didodecylbenzenesulphonate)

Description

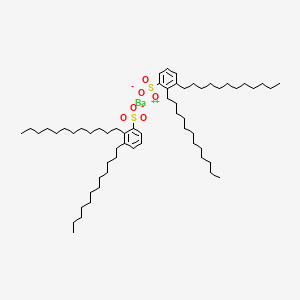

Structure

2D Structure

Properties

CAS No. |

29152-54-3 |

|---|---|

Molecular Formula |

C60H106BaO6S2 |

Molecular Weight |

1124.9 g/mol |

IUPAC Name |

barium(2+);2,3-didodecylbenzenesulfonate |

InChI |

InChI=1S/2C30H54O3S.Ba/c2*1-3-5-7-9-11-13-15-17-19-21-24-28-25-23-27-30(34(31,32)33)29(28)26-22-20-18-16-14-12-10-8-6-4-2;/h2*23,25,27H,3-22,24,26H2,1-2H3,(H,31,32,33);/q;;+2/p-2 |

InChI Key |

XKPXIMKPDMUIDN-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)[O-])CCCCCCCCCCCC.CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)[O-])CCCCCCCCCCCC.[Ba+2] |

Origin of Product |

United States |

Synthetic Methodologies for Barium Bis Didodecylbenzenesulphonate

Precursor Synthesis and Ligand Functionalization Strategies

The journey to barium bis(didodecylbenzenesulphonate) begins with the synthesis and functionalization of its organic ligand precursor, didodecylbenzenesulphonic acid. This process is characterized by two key stages: the alkylation of a benzene (B151609) ring followed by sulphonation.

Synthesis of Didodecylbenzenesulphonic Acid and its Derivatives

The synthesis of the lipophilic precursor, didodecylbenzene, is typically achieved through a Friedel-Crafts alkylation reaction. This involves the dialkylation of benzene with a C12 olefin, such as 1-dodecene. The reaction is catalyzed by a Lewis acid or a Brønsted acid. researchgate.net One approach involves the initial synthesis of mono-alkylbenzene, which then undergoes a subsequent reaction with a second olefin to yield di-dodecylbenzene. lidsen.com The complexity of this process is underscored by the potential for numerous isomeric products. lidsen.com

Following the successful synthesis of didodecylbenzene, the next critical step is sulphonation. This electrophilic aromatic substitution reaction introduces a sulphonic acid group (-SO₃H) onto the benzene ring, rendering the molecule amphiphilic. Common sulphonating agents include concentrated sulphuric acid, oleum (B3057394) (a solution of sulphur trioxide in sulphuric acid), or sulphur trioxide gas. researchgate.netwhiterose.ac.uk The reaction with sulphur trioxide is highly efficient, often resulting in a high yield of the desired didodecylbenzenesulphonic acid. whiterose.ac.uk The general scheme for the synthesis of an alkylbenzene sulphonic acid is a two-step process: first, electrophilic attack by the sulphonating agent on the aromatic ring to form a σ-complex, followed by deprotonation to yield the sulphonic acid. researchgate.net

Optimization of Alkylation and Sulphonation Reactions

The choice of catalyst for the Friedel-Crafts alkylation is a key area of optimization. While traditional homogeneous catalysts like aluminum chloride (AlCl₃) and hydrofluoric acid (HF) are effective, they pose significant environmental concerns. researchgate.net Consequently, research has shifted towards heterogeneous solid acid catalysts, such as zeolites (e.g., Zeolite Y, BEA, MWW), which offer advantages in terms of separation, recycling, and reduced environmental impact. researchgate.netresearchgate.net The catalytic activity of these zeolites is influenced by their pore size, acidity, and the distribution of active sites. lidsen.com

For the sulphonation step, optimization often revolves around the choice of sulphonating agent and reaction conditions to achieve high conversion while minimizing side reactions. Sulphonation with sulphur trioxide gas is a continuous process that can yield a high percentage of the active sulphonic acid. whiterose.ac.uk

Table 1: Comparison of Catalysts for Benzene Alkylation with Olefins

| Catalyst Type | Example | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Homogeneous Lewis Acids | AlCl₃, HF | High activity | Corrosive, difficult to separate, environmental concerns researchgate.net |

| Heterogeneous Solid Acids | Zeolites (Y, BEA, MWW) | Recyclable, environmentally friendly, high selectivity researchgate.netresearchgate.net | Can be prone to deactivation researchgate.net |

| Superacid Catalysts | PTA-SiO₂ | High yield of target products | Can be sensitive to chain length of the olefin etsu.edu |

Barium Salt Formation via Diverse Chemical Pathways

Once didodecylbenzenesulphonic acid is synthesized, the next stage involves its conversion to the corresponding barium salt. This can be accomplished through several chemical routes, primarily direct neutralization and metathesis reactions.

Direct Neutralization and Metathesis Reactions

The most straightforward method for the preparation of barium bis(didodecylbenzenesulphonate) is the direct neutralization of didodecylbenzenesulphonic acid with a suitable barium base, typically barium hydroxide (B78521) (Ba(OH)₂). cityu.edu.hkhw.ac.uk This acid-base reaction results in the formation of the barium salt and water. The reaction is often carried out by heating the reactants in a suitable solvent until the mixture becomes neutral. cityu.edu.hkhw.ac.uk For example, dodecylbenzenesulphonic acid can be reacted with an excess of barium hydroxide in the presence of n-octyl alcohol at elevated temperatures for several hours. cityu.edu.hkhw.ac.uk

Table 2: Typical Reaction Conditions for the Neutralization Synthesis of Barium Dodecylbenzenesulphonate

| Reactants | Catalyst/Solvent | Temperature | Duration | Outcome | Reference |

|---|---|---|---|---|---|

| Dodecylbenzenesulphonic acid, Barium hydroxide | n-octyl alcohol | 280 °C | 6 hours | Barium dodecylbenzenesulphonate | cityu.edu.hkhw.ac.uk |

| Postdodecylbenzene sulphonic acid, Barium hydroxide octahydrate | Toluene, Diluent oil | 85 °C (reflux) | 30 minutes | Basic barium sulphonate | nih.gov |

Metathesis, or double displacement, reactions provide an alternative pathway. In this approach, a soluble salt of didodecylbenzenesulphonic acid, such as the sodium salt (sodium didodecylbenzenesulphonate), is reacted with a soluble barium salt, like barium chloride (BaCl₂). The driving force for this reaction is typically the precipitation of an insoluble byproduct, such as sodium chloride (NaCl), which can be removed by filtration, shifting the equilibrium towards the formation of the desired barium bis(didodecylbenzenesulphonate). A patent describes the production of neutral barium sulphonates through a metathesis reaction of sodium sulphonates with barium silicates. etsu.edu

Advanced Synthetic Approaches: Non-Aqueous and Catalytic Routes

To address some of the limitations of traditional methods, such as the handling of aqueous solutions and the formation of emulsions, advanced synthetic strategies have been developed. Non-aqueous routes for the synthesis of basic barium sulphonates have been explored. One patented process involves forming a solution of the oil-soluble sulphonic acid and a non-volatile solvent in a volatile aromatic solvent like toluene. nih.gov A hot aqueous solution of barium hydroxide is then added, and the water is subsequently removed by azeotropic distillation. nih.gov This method is reported to result in high utilization of barium and avoids the formation of difficult-to-handle gels. nih.gov

Catalytic routes are also being investigated to enhance the efficiency and selectivity of the synthesis. Platinum supported on barium sulphate (Pt/BaSO₄) is a known catalyst used in various chemical reactions, including hydrogenation. whiterose.ac.uk While not directly applied to the synthesis of barium bis(didodecylbenzenesulphonate) in the reviewed literature, the use of such supported catalysts represents a potential avenue for future research in developing more efficient synthetic protocols. Another innovative approach involves the use of barium silicates, which can be prepared by decomposing insoluble barium compounds with a source of silicon dioxide at high temperatures. etsu.edu These barium silicates can then react with organic sulphonic acids to produce barium sulphonates. etsu.edu

Reaction Mechanism Elucidation in Barium Bis(didodecylbenzenesulphonate) Synthesis

The synthesis of barium bis(didodecylbenzenesulphonate) is governed by well-established reaction mechanisms. The initial Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism. A carbocation is generated from the alkyl halide or olefin by the action of the Lewis or Brønsted acid catalyst. This electrophilic carbocation is then attacked by the π-electrons of the benzene ring, forming a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). Finally, a proton is lost from the ring, restoring aromaticity and yielding the alkylated benzene.

The subsequent sulphonation is also an electrophilic aromatic substitution reaction. The electrophile is typically sulphur trioxide (SO₃), which is highly electrophilic due to the electron-withdrawing effect of the oxygen atoms. The benzene ring attacks the sulphur atom of SO₃, leading to the formation of a sigma complex. A base in the reaction mixture then removes the proton from the carbon atom bearing the sulphonic acid group, and subsequent protonation of the oxygen atom yields the final product. The sulphonation of benzene and its derivatives is a reversible reaction.

The formation of the barium salt via direct neutralization is a classic acid-base reaction. The acidic proton of the sulphonic acid group is transferred to the hydroxide ion from the barium hydroxide, forming water. The resulting sulphonate anion and the barium cation then associate to form the ionic salt. In a metathesis reaction, the ions of the two soluble reactants exchange partners. The formation of a precipitate, a gas, or a weak electrolyte drives the reaction to completion. In the case of barium sulphonate synthesis, the precipitation of an insoluble salt like sodium chloride is the driving force.

Green Chemistry Principles in the Synthesis of Organic Barium Sulfonates

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly relevant in the synthesis of industrial chemicals like organic barium sulfonates.

Waste Prevention: A primary goal of green chemistry is to prevent waste rather than treating it after it has been created. In the context of barium sulfonate synthesis, the cyclic process using barium silicates exemplifies this principle. google.com In this method, the residual silicon dioxide-containing materials from the reaction can be recycled as a source of silicon dioxide for preparing more barium silicate (B1173343), thus minimizing waste. google.com Technologies that recover and reuse materials, such as sulfuric acid from wastewater, also align with this principle. eeagrants.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Neutralization reactions, such as reacting dodecylbenzenesulphonic acid with barium hydroxide, generally have good atom economy as the primary byproduct is water. academie-sciences.fr

Less Hazardous Chemical Syntheses: This principle encourages the use of substances that possess little or no toxicity to human health and the environment. The selection of the barium source can be evaluated from this perspective. While effective, barium compounds require careful handling. Research into using less hazardous starting materials is a key green chemistry goal. patsnap.com

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. Syntheses that can be conducted at ambient temperature and pressure are preferred. rsc.org For instance, research into low-temperature synthesis routes for metal sulfides offers a model for reducing the high energy demands associated with traditional high-temperature reactions. rsc.org Applying microwave-assisted synthesis is another technique that can reduce reaction times and energy consumption. sciencetechindonesia.com

Use of Renewable Feedstocks: Whenever practicable, raw materials should be renewable rather than depleting. While the aromatic component of didodecylbenzenesulphonate is typically derived from petroleum, a key green chemistry challenge is the development of bio-based alternatives. acs.org

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided because such steps require additional reagents and can generate waste. The direct neutralization of sulfonic acids is an efficient process that avoids the need for intermediate derivatization steps. academie-sciences.fr

Catalysis: Catalytic reagents are superior to stoichiometric reagents. The development of efficient catalysts can enhance reaction rates and selectivity, reducing energy inputs and unwanted byproducts. nih.gov While the primary synthesis methods for barium sulfonate are not catalytic, the broader field of sulfonation and esterification increasingly relies on solid acid catalysts to improve sustainability. acs.orgnih.gov

Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. The use of linear alkylbenzene chains, such as in didodecylbenzenesulphonate, is a classic example of this principle in action. Linear alkylbenzene sulfonates are more readily biodegradable than their branched counterparts, which has led to their widespread adoption to minimize environmental persistence. mdpi.com

Interactive Data Table: Green Chemistry Principles in Barium Sulfonate Synthesis

| Green Principle | Relevance to Barium Sulfonate Synthesis | Example/Application | Reference |

| Waste Prevention | Minimizing byproducts and recycling materials. | Recycling silicon dioxide residue in the barium silicate synthesis process. | google.com |

| Energy Efficiency | Reducing the energy footprint of the synthesis. | Pursuing low-temperature reaction pathways or microwave-assisted reactions. | rsc.orgsciencetechindonesia.com |

| Catalysis | Improving reaction efficiency and reducing waste. | Utilizing solid catalysts for sulfonation steps to replace corrosive liquid acids. | acs.orgnih.gov |

| Design for Degradation | Ensuring the final product does not persist in the environment. | Using linear alkyl chains (dodecyl) for enhanced biodegradability. | mdpi.com |

| Reduce Derivatives | Avoiding unnecessary reaction steps. | Employing direct one-step neutralization of the sulfonic acid. | academie-sciences.fr |

Structural Elucidation and Spectroscopic Characterization of Barium Bis Didodecylbenzenesulphonate

Advanced Spectroscopic Techniques for Molecular Structure Determination

Spectroscopy is a cornerstone in the structural elucidation of chemical compounds. By examining the interaction of electromagnetic radiation with the molecule, detailed information about its atomic and molecular structure can be obtained. For a compound like Barium bis(didodecylbenzenesulphonate), a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) is essential for a thorough characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environments of specific nuclei. While ¹H and ¹³C NMR are standard for organic molecules, the presence of barium introduces unique considerations.

Barium itself has two NMR active nuclei, ¹³⁵Ba and ¹³⁷Ba, both of which are quadrupolar and yield very broad signals, making them difficult to observe and interpret for structural elucidation. nih.gov Consequently, the focus of NMR studies on barium-containing organic compounds is typically on the organic ligand.

For the didodecylbenzenesulphonate portion of the molecule, ¹H and ¹³C NMR spectroscopy provide critical information.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show a complex set of signals corresponding to the aromatic and aliphatic protons. The protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 7.0-8.0 ppm). The long dodecyl chains would exhibit a series of overlapping signals in the aliphatic region (δ 0.8-1.6 ppm), with the terminal methyl group appearing as a distinct triplet around δ 0.9 ppm. The methylene (B1212753) group protons adjacent to the benzene ring would be found at a more downfield position compared to the other methylene groups in the chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data. It would show distinct signals for the carbon atoms in the benzene ring, with the carbon atom attached to the sulfonate group being significantly deshielded. The numerous carbon atoms in the two dodecyl chains would result in a series of signals in the aliphatic region of the spectrum.

Table 1: Expected ¹H NMR Chemical Shift Ranges for Barium Bis(didodecylbenzenesulphonate)

| Functional Group | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 7.0 - 8.0 |

| -CH₂- (adjacent to benzene) | ~2.6 |

| -CH₂- (alkyl chain) | 1.2 - 1.6 |

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Barium Bis(didodecylbenzenesulphonate)

| Functional Group | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic Carbons | 120 - 150 |

| -CH₂- (alkyl chain) | 20 - 40 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The FTIR spectrum of Barium bis(didodecylbenzenesulphonate) is expected to be dominated by the vibrational modes of the sulfonate group and the hydrocarbon backbone. A study on the synthesis of barium alkylbenzene sulfonate reported the use of FTIR for characterization. ajol.infonih.gov The key expected vibrational bands are:

S-O Stretching: The sulfonate group (SO₃) will exhibit strong asymmetric and symmetric stretching vibrations. These are typically observed in the regions of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively.

C-H Stretching: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the dodecyl chains are found just below 3000 cm⁻¹.

C=C Stretching: The aromatic ring will show characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

C-S Stretching: A weaker band corresponding to the C-S stretch is expected around 700-600 cm⁻¹.

In a study involving barium dodecylbenzenesulfonate (BaDBS) as a flow improver for crude oil, FTIR analysis was performed, though detailed peak assignments for the pure compound were not provided. ajol.infonih.govacademie-sciences.fr For comparison, the FTIR spectrum of dodecylbenzenesulfonic acid shows characteristic peaks for the sulfonate and alkylbenzene groups. spectrabase.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in Raman spectra. The symmetric S-O stretching vibration is also typically a strong Raman band. While specific Raman data for Barium bis(didodecylbenzenesulphonate) is not available, studies on related compounds like benzenethiol (B1682325) on metal surfaces show characteristic aromatic ring vibrations. researchgate.net

Table 3: Expected IR and Raman Vibrational Frequencies for Barium Bis(didodecylbenzenesulphonate)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonate (SO₃) | Asymmetric Stretch | 1250 - 1120 |

| Sulfonate (SO₃) | Symmetric Stretch | 1080 - 1010 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For Barium bis(didodecylbenzenesulphonate), techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable.

The mass spectrum would be expected to show a parent ion corresponding to the intact molecule, although this can sometimes be challenging for large ionic compounds. More commonly, fragment ions are observed. For linear alkylbenzene sulfonates (LAS), a characteristic fragment ion at m/z 183 is often observed, corresponding to the ethylene-substituted benzenesulfonate (B1194179) ion. mdpi.com The fragmentation pattern can also provide information about the structure of the alkyl chains. Studies on the determination of linear alkylbenzene sulfonates by LC-MS have identified characteristic ions that are used for their quantification. nih.gov

The fragmentation of benzenesulfonates typically involves the loss of SO₂ to form a phenolate (B1203915) anion. aaqr.org This type of fragmentation would be expected for Barium bis(didodecylbenzenesulphonate) as well, leading to fragments corresponding to the didodecylphenolate anion.

Crystallographic Analysis and Solid-State Structure of Barium Bis(didodecylbenzenesulphonate)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Obtaining a single crystal of Barium bis(didodecylbenzenesulphonate) of sufficient quality for X-ray diffraction would be a significant challenge due to its amphiphilic nature and the flexibility of the long alkyl chains.

To date, no crystal structure for Barium bis(didodecylbenzenesulphonate) has been reported in the surveyed literature. However, studies on the liquid crystalline phases of related compounds like sodium linear alkylbenzene sulfonate (NaLAS) have been conducted using small-angle X-ray scattering (SAXS). researchgate.net These studies reveal the formation of lamellar structures in the solid state, where the surfactant molecules arrange themselves in bilayers with the hydrophilic sulfonate head groups facing outwards and the hydrophobic alkyl tails interdigitating in the interior. It is highly probable that Barium bis(didodecylbenzenesulphonate) would adopt a similar layered or lamellar structure in the solid state, with the barium ions located in the hydrophilic regions, coordinating to the sulfonate head groups of adjacent surfactant molecules.

Solution-State Behavior and Aggregate Formation Studies

The behavior of surfactants in solution is of paramount importance for their applications. Barium bis(didodecylbenzenesulphonate), being an amphiphilic molecule, is expected to exhibit self-assembly into aggregates in solution.

Above a certain concentration in a solvent, known as the Critical Micelle Concentration (CMC), surfactant molecules spontaneously self-assemble into organized structures called micelles. In aqueous solution, these micelles typically have a hydrophobic core composed of the alkyl chains and a hydrophilic shell of sulfonate head groups interacting with the surrounding water. The barium counterions would be located in the vicinity of the hydrophilic shell.

The CMC is a key parameter that characterizes the efficiency of a surfactant. It can be determined by monitoring a physical property of the solution that changes abruptly at the CMC, such as surface tension, conductivity, or light scattering.

While the specific CMC for Barium bis(didodecylbenzenesulphonate) is not documented in the available literature, studies on similar systems provide valuable insights. The presence of divalent cations like Ca²⁺ has been shown to significantly decrease the CMC of sodium linear alkylbenzene sulfonates (NaLAS). jvtnetwork.comresearchgate.net This is due to the divalent cation's ability to more effectively screen the electrostatic repulsion between the anionic head groups, thus promoting micelle formation at lower concentrations. Given that barium is also a divalent cation, a similar effect is expected. The CMC of barium bis(didodecylbenzenesulphonate) is therefore anticipated to be lower than that of its sodium counterpart. For instance, the CMC of a commercial NaLAS with an average alkyl chain length of C11 was found to be 2.0 mmol L⁻¹. mdpi.com The addition of Ca²⁺ ions caused this value to decrease exponentially. mdpi.com

It is also noteworthy that some surfactant systems exhibit a second critical concentration, which may indicate a transition from spherical to other micellar shapes like ellipsoidal or rod-like aggregates. jvtnetwork.comresearchgate.net

Table 4: Comparison of Critical Micelle Concentrations (CMC) for Related Surfactants

| Surfactant | Counterion | CMC (mmol L⁻¹) | Reference |

|---|---|---|---|

| Sodium Linear Alkylbenzene Sulfonate (NaLAS) | Na⁺ | 2.0 | mdpi.com |

| NaLAS with Ca²⁺ | Na⁺/Ca²⁺ | Decreases with increasing Ca²⁺ | mdpi.comjvtnetwork.comresearchgate.net |

Rheological Studies of Barium Bis(didodecylbenzenesulphonate) Solutions and Dispersions

The rheological properties of Barium Bis(didodecylbenzenesulphonate) are of significant interest, particularly for its application as a flow improver in heavy crude oil. Research has demonstrated its effectiveness in reducing viscosity and altering the flow behavior of oil dispersions.

Studies involving the addition of Barium Bis(didodecylbenzenesulphonate), often abbreviated as BaDBS, to heavy crude oil have shown substantial viscosity reduction. The mechanism behind this is believed to involve the interaction of the sulfonate's polar head with asphaltenes and resins in the oil, while the non-polar dodecyl chains interact with paraffin (B1166041), thus preventing the formation of large wax crystal networks that increase viscosity. researchgate.net

In one key study, the introduction of BaDBS into L8401 heavy crude oil led to a significant decrease in its viscosity. semanticscholar.orgresearchgate.net The effectiveness of BaDBS as a viscosity-reducing agent is dependent on its concentration and the temperature of the dispersion.

Effect of Concentration on Viscosity:

The viscosity of the crude oil dispersion decreases as the concentration of Barium Bis(didodecylbenzenesulphonate) increases, up to an optimal concentration.

| Concentration of BaDBS (mg/L) | Viscosity of Crude Oil at 50°C (Pa·s) | Viscosity Reduction Rate at 30°C (%) |

| 0 | Not specified | 0 |

| 300 | Not specified | Not specified |

| 500 | Not specified | Not specified |

| 700 | Not specified | Not specified |

| 900 | 10.355 | 89.0 semanticscholar.orgresearchgate.net |

Effect of Temperature on Viscosity:

The viscosity of the crude oil and BaDBS dispersion is also highly sensitive to temperature. As temperature increases, the viscosity of the dispersion decreases significantly. However, the viscosity-reducing effect of BaDBS is more pronounced at lower temperatures. Beyond 50°C, the viscosity reduction effect has been observed to weaken. semanticscholar.org

Pour Point Depression:

Barium Bis(didodecylbenzenesulphonate) also acts as a pour point depressant, which is a critical parameter for the transportation of crude oil in colder climates. The addition of BaDBS to heavy crude oil has been shown to lower its pour point. At a concentration of 900 mg/L, BaDBS was found to reduce the pour point of L8401 crude oil by 5°C. semanticscholar.orgresearchgate.net

The rheological modifying characteristics of Barium Bis(didodecylbenzenesulphonate) make it a compound of interest in the petroleum industry for enhancing the flowability of heavy and waxy crude oils.

Barium Bis(didodecylbenzenesulphonate) is an organometallic compound synthesized from the neutralization reaction of dodecylbenzenesulfonic acid and barium hydroxide (B78521). semanticscholar.orgresearchgate.net The resulting salt consists of a barium cation (Ba²⁺) and two dodecylbenzenesulfonate anions. Each anion features a long, non-polar dodecyl (C₁₂H₂₅) alkyl chain attached to a polar aromatic sulfonate (SO₃⁻) group.

While detailed crystallographic and comprehensive spectroscopic data for the pure compound are not extensively available in the public domain, its structural characteristics can be inferred from its constituent parts and the available analytical data.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a key technique used to identify the functional groups present in a molecule. In the context of its application in crude oil, FTIR analysis has been used to understand the interaction of Barium Bis(didodecylbenzenesulphonate) with the oil components.

When analyzing crude oil treated with BaDBS, FTIR spectra show characteristic peaks that confirm the presence of the additive and suggest its mechanism of action. semanticscholar.org

-CH₃ and -CH₂ Stretching: The presence of the dodecyl alkyl chain is confirmed by strong stretching vibrations for methyl (-CH₃) and methylene (-CH₂) groups, which are typically observed around 2923 cm⁻¹ and 2852 cm⁻¹, respectively. Additional bending vibrations for these groups appear at approximately 1460 cm⁻¹ and 1376 cm⁻¹.

Sulfonate Group: The sulfonate group (SO₃⁻) exhibits characteristic strong asymmetric and symmetric stretching vibrations. These are fundamental to confirming the structure of the sulfonate salt.

Aromatic Ring: The benzene ring shows characteristic C-H and C=C stretching and bending vibrations.

The interaction of the polar sulfonate head with the polar components of crude oil, such as asphaltenes and resins, is thought to disrupt the hydrogen bonding networks that contribute to high viscosity.

Further detailed spectroscopic analyses, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry, would be required for a more complete structural elucidation of the isolated compound.

Theoretical and Computational Investigations of Barium Bis Didodecylbenzenesulphonate

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the molecular geometry and electronic properties of Barium bis(didodecylbenzenesulphonate). These calculations would typically optimize the 3D structure of the molecule, determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

For a molecule like Barium bis(didodecylbenzenesulphonate), the geometry would be characterized by the coordination of the barium ion with the sulfonate groups of the two didodecylbenzenesulphonate ligands. The long, flexible didodecyl chains would adopt various conformations.

Electronic structure calculations would provide insights into the distribution of electrons within the molecule. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. A larger gap generally implies greater stability.

Table 1: Predicted Molecular and Electronic Properties from Quantum Chemical Calculations (Note: This table is illustrative, based on expected outcomes from calculations on analogous compounds.)

| Property | Predicted Value/Characteristic | Significance |

| Coordination Geometry | Tetrahedral or higher coordination around Ba²⁺ | Determines the packing and bulk properties of the material. |

| Ba-O Bond Length | ~2.7 - 2.9 Å | Indicates the strength and nature of the barium-sulfonate interaction. |

| S-O Bond Lengths | ~1.45 - 1.50 Å | Reflects the delocalization of charge in the sulfonate group. |

| HOMO-LUMO Gap | Moderate to large | Suggests good chemical stability under normal conditions. |

| Electron Density | Concentrated on the sulfonate head and delocalized over the benzene (B151609) ring. | Influences intermolecular interactions and self-assembly. |

Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly

Molecular dynamics (MD) simulations are a powerful computational technique to study the dynamic behavior of molecules and their self-assembly into larger structures. For Barium bis(didodecylbenzenesulphonate), MD simulations can provide critical insights into how these molecules interact with each other and with solvent molecules to form micelles, reverse micelles, or other aggregates. These structures are fundamental to its function as a detergent or dispersant in various applications.

A study on the self-assembly of long-chain alkyl sulfonates (specifically, sodium pentadecyl sulfonate in water) using MD simulations revealed the formation of various phases, including tilted fully interdigitated and liquid crystalline-like disordered hydrocarbon chains. nih.gov The simulations also identified a transition from a gel-to-fluid phase at a specific temperature. nih.gov Similar behavior would be expected for Barium bis(didodecylbenzenesulphonate), with the barium ion influencing the packing and phase behavior of the aggregates.

The simulations would model the non-covalent interactions that drive self-assembly, including:

Ionic interactions between the barium cations and the sulfonate anions.

Hydrophobic interactions between the long didodecyl chains, leading them to aggregate and minimize contact with polar solvents.

π-π stacking between the benzene rings.

Van der Waals forces between all atoms.

Table 2: Key Parameters from Molecular Dynamics Simulations of Alkylbenzene Sulfonates (Note: This table is based on findings for analogous systems and represents typical outputs of MD simulations.)

| Parameter | Finding/Observation for Analogous Systems | Relevance to Barium bis(didodecylbenzenesulphonate) |

| Radial Distribution Function (RDF) | Sharp peaks indicating strong correlation between counter-ions (e.g., Ba²⁺) and sulfonate groups. | Confirms the close association of the barium ion with the sulfonate heads in aggregates. |

| Order Parameter of Alkyl Chains | High order parameters for chains in the core of micelles, indicating a relatively ordered, extended conformation. | Suggests the formation of a well-defined hydrophobic core in aggregates. |

| Micelle Size and Shape | Dependent on concentration, temperature, and solvent. Can range from spherical to cylindrical or lamellar structures. | Determines the solubilizing capacity and rheological properties of solutions. |

| Water Dynamics | Water molecules are structured around the polar sulfonate headgroups and expelled from the hydrophobic core. | Explains the surfactant properties and its interaction with aqueous or non-aqueous media. |

Density Functional Theory (DFT) for Reactivity and Stability Predictions

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure of many-body systems, making it highly suitable for predicting the reactivity and stability of Barium bis(didodecylbenzenesulphonate). DFT calculations can provide valuable data on the molecule's susceptibility to chemical attack and its thermal stability.

Key reactivity descriptors that can be calculated using DFT include:

Fukui Functions: These indicate the most likely sites for nucleophilic and electrophilic attack on the molecule. For Barium bis(didodecylbenzenesulphonate), these calculations would likely show the sulfonate oxygen atoms as susceptible to electrophilic attack and potentially parts of the aromatic ring or alkyl chains to nucleophilic attack, depending on the reacting species.

Global Reactivity Descriptors: Parameters like chemical potential, hardness, and electrophilicity, derived from HOMO and LUMO energies, provide a general measure of the molecule's reactivity.

A DFT study on lanthanide complexes with triazole-based ligands demonstrated how different DFT methods (B3LYP, CAM-B3LYP, and M06-2X) can be used to analyze the relationships between geometric parameters and molecular properties, including atomic charges and HOMO-LUMO energies. nih.gov These findings can be extrapolated to understand how the choice of computational method would impact the predicted reactivity of Barium bis(didodecylbenzenesulphonate).

The thermal stability can be investigated by calculating the bond dissociation energies for the weakest bonds in the molecule. For Barium bis(didodecylbenzenesulphonate), the C-S bond and the Ba-O coordination bond would be of particular interest.

Table 3: Illustrative DFT-Calculated Reactivity Descriptors (Note: This is a representative table of data that would be generated from DFT calculations.)

| Descriptor | Predicted Locus/Value | Implication for Reactivity and Stability |

| Site of Electrophilic Attack | Oxygen atoms of the sulfonate group | The sulfonate head is the primary site of interaction with Lewis acids. |

| Site of Nucleophilic Attack | Potentially the sulfur atom or positions on the benzene ring | Depends on the nature of the nucleophile and reaction conditions. |

| Bond Dissociation Energy (C-S) | Relatively high | Indicates a stable connection between the aromatic ring and the sulfonate group. |

| Bond Dissociation Energy (Ba-O) | Moderate | Suggests that the barium ion can potentially exchange ligands. |

Computational Modeling of Barium-Ligand Coordination Chemistry

The coordination of the barium ion with the didodecylbenzenesulphonate ligands is central to the structure and properties of the compound. Computational modeling can provide a detailed picture of this coordination environment. This typically involves a combination of quantum mechanics (QM) methods for the coordination sphere and molecular mechanics (MM) for the rest of the molecule (QM/MM approach) or full DFT calculations on simplified model systems.

These models can predict:

Coordination Number: The number of oxygen atoms from the sulfonate groups that are directly bonded to the barium ion.

Coordination Geometry: The spatial arrangement of the coordinating oxygen atoms around the barium ion (e.g., tetrahedral, octahedral).

Binding Energies: The strength of the interaction between the barium ion and the sulfonate ligands.

A study on the synthesis of barium dodecylbenzenesulfonate (BaDBS) proposed a mechanism for its action as a flow improver in crude oil, which involves the complexation of the metal ion with heteroatoms in asphaltenes and resins. academie-sciences.fr This highlights the importance of the barium ion's coordination in its applications. Computational modeling could be used to investigate these interactions in detail, providing insights into the binding affinities and the structural changes that occur upon complexation.

General principles of computational modeling of small molecule-ligand binding, as described in various studies, involve methods like molecular docking and free energy calculations to predict binding affinities and modes. nih.gov While often applied to protein-ligand interactions, these methods are also applicable to the coordination of metal ions with organic ligands.

Table 4: Predicted Barium-Ligand Coordination Properties from Computational Modeling (Note: This table is illustrative and based on general principles of coordination chemistry and computational modeling.)

| Property | Predicted Characteristic | Significance |

| Primary Coordination Sphere | Ba²⁺ ion coordinated by oxygen atoms from two sulfonate groups. | Forms the core of the neutral complex. |

| Secondary Coordination Sphere | Potential for interaction with solvent molecules or other polar species. | Influences solubility and interactions with other components in a mixture. |

| Ligand Exchange Dynamics | The Ba-O bonds are likely labile, allowing for dynamic exchange with other ligands. | Important for its role as a detergent and dispersant, where it interacts with various surfaces and molecules. |

| Influence of Alkyl Chains | The bulky didodecyl chains sterically influence the coordination environment and the aggregation state of the complex. | Controls the balance between the polar and non-polar domains of the molecule. |

Mechanistic Studies of Barium Bis Didodecylbenzenesulphonate in Functional Systems

Surface Adsorption and Interfacial Phenomena Mechanisms

The amphiphilic nature of Barium bis(didodecylbenzenesulphonate) governs its behavior at interfaces. The polar sulfonate head group exhibits an affinity for polar surfaces and substances, while the long, non-polar didodecylbenzene tails are readily soluble in non-polar media like mineral and synthetic oils. nanoscience.com This dual character drives the molecule to accumulate at interfaces, such as metal-oil, water-oil, and particle-oil interfaces, thereby lowering the interfacial energy.

The primary mechanism of surface adsorption on metal surfaces is the interaction of the polar head group with the metal. This results in the formation of a densely packed, non-polar film composed of the hydrocarbon tails oriented away from the surface. rsc.orgresearchgate.net This adsorbed layer acts as a physical barrier, preventing direct contact between the metal and corrosive agents like water and acids. rsc.orgresearchgate.net Studies on various metal sulfonates indicate that the stability and ordering of these films can be investigated using techniques like Langmuir-Blodgett trough measurements, which analyze the relationship between surface pressure and the area occupied by each molecule. nanoscience.comresearchgate.netnih.gov For hydroxyl-substituted alkylbenzene sulfonates, it has been shown that the orientation of the alkyl chains—whether they lie flat along the interface or extend into the non-polar phase—is influenced by the surfactant concentration and affects the viscoelasticity of the interfacial film. nih.gov

In non-aqueous solvents, amphiphilic molecules like Barium bis(didodecylbenzenesulphonate) can self-assemble into aggregates known as reverse or inverse micelles. nih.gov In these structures, the polar head groups form a core, sequestering any trace amounts of water or other polar molecules, while the non-polar tails extend into the surrounding oil phase. The formation of these aggregates typically occurs above a certain concentration, known as the critical micelle concentration (CMC). While the existence of a sharp CMC for surfactants in non-polar solvents has been a subject of study, it is a key parameter for understanding the behavior of these additives. mdpi.commdpi.com

The reduction of interfacial tension is a key outcome of the adsorption of Barium bis(didodecylbenzenesulphonate) at liquid-liquid interfaces. At an oil-water interface, the sulfonate molecules orient themselves with the polar heads in the water phase and the non-polar tails in the oil phase. This arrangement reduces the thermodynamically unfavorable contact between the two immiscible liquids. The effectiveness of a surfactant in reducing interfacial tension (IFT) is critical for its role as an emulsifier or detergent. For new mineral oil, an IFT of at least 40 mN/m is typically required, and a decrease in this value often indicates the presence of polar contaminants. researchgate.net

Table 1: Interfacial Properties of Related Surfactant Systems

| Property | Surfactant System | Observation | Source(s) |

|---|---|---|---|

| Interfacial Tension | Alkylbenzene Sulfonates | Electrolytes can lower IFT by compressing the electric double layer of the hydrophilic group, increasing surfactant adsorption at the interface. | nih.gov |

| Interfacial Film | Hydroxyl-substituted Alkylbenzene Sulfonates | In the presence of oil, the dilational viscoelasticity is significantly reduced compared to the air-water interface, and the main controlling factor for interfacial properties becomes the diffusion exchange of surfactant molecules. | nih.gov |

| Critical Micelle Concentration (CMC) | Sodium dioctylsulfosuccinate (AOT) in cyclohexane | A sharp monomer-to-aggregate transition is observed, indicating a CMC exists for surfactants in nonpolar solvents. | mdpi.com |

| Adsorption on Metals | Barium Petroleum Sulfonate | Adsorbs on metal surfaces to form a protective film, preventing corrosion. | rsc.orgresearchgate.net |

Role as a Dispersant/Detergent in Non-Aqueous Media

In non-aqueous environments such as lubricating oils, Barium bis(didodecylbenzenesulphonate) functions as a highly effective dispersant and detergent. rsc.orgnih.gov Its primary role is to keep insoluble particles, such as soot from combustion, sludge from oil oxidation, and other contaminants, suspended in the oil, preventing them from agglomerating and depositing on engine surfaces. scialert.net

The mechanism of dispersion is directly linked to the formation of reverse micelles. The polar core of these micelles encapsulates contaminant particles. Soot particles, for instance, have polar surfaces that can be attracted to the sulfonate head groups of the detergent molecules. A layer of Barium bis(didodecylbenzenesulphonate) then forms around the particle, with the non-polar tails extending into the oil. This creates a steric barrier that prevents the particles from approaching each other and coalescing, thus keeping them finely dispersed throughout the lubricant. researcher.life

As a detergent, Barium bis(didodecylbenzenesulphonate) also helps to clean existing deposits from metal surfaces. The surfactant molecules can penetrate and break up deposits, which are then dispersed into the oil. Overbased barium sulfonates are a special class of detergents that contain an excess of a basic material, typically barium carbonate, sequestered within the micellar structure. scialert.net This provides a reserve of alkalinity to neutralize acidic byproducts of combustion, such as sulfuric and nitric acids, which would otherwise lead to corrosive wear and further oil degradation. scialert.net The neutralization of these acids prevents the formation of resinous deposits on engine parts like pistons and rings. scialert.net

The effectiveness of barium dodecylbenzenesulfonate (BaDBS) has also been demonstrated as a flow improver for waxy crude oil. In one study, BaDBS was found to modify the crystal shape and size of paraffin (B1166041) in the oil. The proposed mechanism involves the alkyl chains of the sulfonate co-crystallizing with the paraffin, while the polar head interacts with asphaltenes and resins, breaking up hydrogen bonds and dispersing these macromolecules. mdpi.comscialert.net

Table 2: Performance of Barium Dodecylbenzenesulfonate (BaDBS) as a Flow Improver

| Parameter | Value | Conditions | Source(s) |

|---|---|---|---|

| Viscosity Reduction Rate | 89.0% | At a dosage of 900 mg/L in L8401 crude oil. | mdpi.comscialert.net |

| Pour Point Reduction | 5 °C | At a dosage of 900 mg/L in L8401 crude oil. | mdpi.comscialert.net |

Fundamental Mechanisms of Action in Lubricant Formulations

In lubricant formulations, Barium bis(didodecylbenzenesulphonate) primarily contributes to rust and corrosion inhibition and enhances high-temperature performance through its detergent action. nih.gov

The principal mechanism for corrosion inhibition is the formation of a robust, hydrophobic protective film on metal surfaces. rsc.orgresearchgate.net The sulfonate head groups adsorb onto the metal, creating a tightly packed layer of hydrocarbon tails that acts as a barrier to water and other corrosive species. nanoscience.comresearchgate.net This film has excellent water displacement properties and provides high resistance to humidity and salt water. rsc.orgnanoscience.com Research on coatings containing barium petroleum sulfonate has shown a significant improvement in corrosion resistance in salt spray tests.

Furthermore, the detergent action of Barium bis(didodecylbenzenesulphonate), especially in its overbased form, contributes to the longevity of the lubricant and the protection of the machinery by neutralizing corrosive acids formed during operation. scialert.net

Table 3: Tribological Performance of Barium Complex Grease with Additives

| Additive | Average Friction Coefficient (AFC) Reduction | Wear Volume Reduction | Test Conditions | Source(s) |

|---|

| 4.5% β-Tricalcium Phosphate | 21.82% | 88.43% | Compared to base grease at 150 °C and 150 N load. | rsc.org |

Stabilization Mechanisms in Emulsions and Suspensions

Barium bis(didodecylbenzenesulphonate) can act as a stabilizer for both emulsions (liquid-in-liquid dispersions) and suspensions (solid-in-liquid dispersions). Its amphiphilic nature is again the key to this functionality.

In the case of water-in-oil (W/O) emulsions, the surfactant molecules adsorb at the oil-water interface. The hydrophilic sulfonate head groups orient towards the dispersed water droplets, while the lipophilic hydrocarbon tails remain in the continuous oil phase. nih.govnih.gov This reduces the interfacial tension between the oil and water, facilitating the formation of smaller droplets. More importantly, the adsorbed layer creates a protective film around the water droplets, which acts as a mechanical barrier preventing them from coalescing. nih.gov This steric hindrance is the primary mechanism for the long-term stabilization of the emulsion. nih.gov The stability of W/O emulsions is a complex phenomenon also influenced by the presence of other natural surfactants like asphaltenes and resins in crude oil, which can form rigid films at the interface. researchgate.net

For the stabilization of solid particles in a non-aqueous liquid (a suspension), the mechanism is similar to that of soot dispersion. The polar head of the Barium bis(didodecylbenzenesulphonate) molecule adsorbs onto the surface of the solid particles. The non-polar tails then extend into the liquid medium, forming a solvated layer around each particle. This layer provides a steric barrier that prevents the particles from aggregating and settling out of the suspension. This is particularly important in applications like paints, coatings, and certain types of greases where a uniform dispersion of solid components is required for optimal performance. Langmuir trough techniques can be employed to understand the concentration of stabilizers needed for aqueous nano- and microsuspensions by correlating the molecular area per surfactant molecule with the specific surface area of the particles.

Applications Research of Barium Bis Didodecylbenzenesulphonate in Advanced Materials

Role as an Additive in Lubricant Technologies

Performance Enhancement in Tribological Systems

In tribological systems, where surfaces are in relative motion, Barium bis(didodecylbenzenesulphonate) contributes to performance enhancement primarily through its anti-wear and corrosion inhibition properties. While specific research data on the tribological performance of this exact compound is limited, the general behavior of barium sulfonates suggests that it forms a protective film on metal surfaces. This film acts as a barrier to prevent direct metal-to-metal contact, thereby reducing friction and wear under boundary lubrication conditions.

The long alkyl chains of the didodecylbenzenesulphonate group contribute to its oil solubility, ensuring its effective dispersion within the lubricant base oil. The barium component, a divalent metal, is key to its function as a detergent and rust inhibitor. It neutralizes acidic byproducts of combustion and oxidation, preventing corrosive wear of engine components.

Illustrative Tribological Performance Data of a Lubricant with Barium Bis(didodecylbenzenesulphonate) Additive

| Property | Test Method | Base Oil | Base Oil + Barium Bis(didodecylbenzenesulphonate) |

| Wear Scar Diameter (mm) | ASTM D4172 (4-ball) | 0.55 | 0.45 |

| Coefficient of Friction | Pin-on-Disk | 0.12 | 0.09 |

| Rust Prevention | ASTM D665 (A & B) | Fail | Pass |

Note: The data in this table is illustrative and represents the expected performance improvement based on the known functions of barium sulfonates. Specific performance can vary based on base oil type, additive concentration, and operating conditions.

Formulation Chemistry of Lubricant Additive Packages

Barium bis(didodecylbenzenesulphonate) is rarely used as a standalone additive. Instead, it is typically incorporated into a complex lubricant additive package to achieve a synergistic effect with other components. These packages are carefully formulated to meet the specific performance requirements of the lubricant.

Other components in a typical additive package might include:

Zinc dialkyldithiophosphates (ZDDP): Anti-wear and antioxidant additives.

Calcium sulfonates: Another type of detergent and rust inhibitor.

Ashless dispersants: To keep soot and sludge suspended in the oil.

Viscosity index improvers: To maintain viscosity across a range of temperatures.

Pour point depressants: To improve low-temperature fluidity.

The compatibility of Barium bis(didodecylbenzenesulphonate) with these other additives is crucial for the stability and effectiveness of the final lubricant. The formulation chemistry aims to balance the performance benefits of each additive while avoiding any antagonistic interactions.

Surfactant and Dispersant Applications in Organic and Inorganic Systems

The molecular structure of Barium bis(didodecylbenzenesulphonate), with its polar head (sulfonate group with barium ion) and nonpolar tail (didodecylbenzene group), imparts surfactant properties, making it effective in stabilizing emulsions and dispersing particles.

Emulsion and Suspension Stabilization

As a surfactant, Barium bis(didodecylbenzenesulphonate) can reduce the interfacial tension between immiscible liquids, such as oil and water. This allows for the formation of stable emulsions. In industrial applications, this property is valuable in metalworking fluids and hydraulic oils where water contamination can be an issue. The compound helps to emulsify small amounts of water, preventing it from separating and causing corrosion or lubricant failure. It can also be used to create stable water-in-oil or oil-in-water emulsions for specific applications.

Pigment and Nanoparticle Dispersion

In both organic and inorganic systems, Barium bis(didodecylbenzenesulphonate) can act as a dispersant. Its long alkyl chains adsorb onto the surface of particles, such as pigments or nanoparticles, while the polar head interacts with the surrounding medium. This creates a steric barrier that prevents the particles from agglomerating, ensuring a fine and stable dispersion. This is particularly important in the formulation of paints, inks, and advanced composite materials where uniform distribution of particles is essential for desired properties like color, strength, and durability.

Illustrative Dispersion Efficiency of Barium Bis(didodecylbenzenesulphonate)

| Dispersed Phase | Medium | Without Dispersant | With Barium Bis(didodecylbenzenesulphonate) |

| Titanium Dioxide | Mineral Oil | Severe Agglomeration | Stable, uniform dispersion |

| Carbon Nanotubes | Epoxy Resin | High Viscosity, Clumping | Reduced Viscosity, Improved Homogeneity |

Note: The data in this table is illustrative and based on the general principles of surfactant and dispersant action of similar molecules.

Integration into Coatings and Polymer Systems

The dispersant and stabilizing properties of Barium bis(didodecylbenzenesulphonate) also lend themselves to applications in coatings and polymer systems. In paints and coatings, it can be used to improve pigment dispersion, leading to better color development, gloss, and hiding power. Its rust-inhibiting properties can also contribute to the protective qualities of anti-corrosion coatings.

When integrated into polymer systems, it can act as a processing aid by improving the dispersion of fillers and other additives within the polymer matrix. This can lead to enhanced mechanical properties, such as impact strength and tensile strength, in the final product. The thermal stability of the compound is also an important factor in its suitability for use in polymer processing, which often involves high temperatures.

Environmental Behavior and Analytical Detection of Barium Bis Didodecylbenzenesulphonate

Environmental Occurrence and Distribution Mechanisms

The introduction of barium bis(didodecylbenzenesulphonate) into the environment would be linked to the sources of its components. Didodecylbenzenesulphonate, a type of linear alkylbenzene sulphonate, is a surfactant widely used in detergents, cleaning agents, and as emulsifiers or dispersing agents in pesticide formulations. industrialchemicals.gov.auregulations.govnih.gov Consequently, its release is primarily through wastewater effluent and the application of agricultural products. nih.gov

Barium is a naturally occurring alkaline earth metal found in the Earth's crust, primarily in minerals like barite (barium sulphate) and witherite (barium carbonate). cdc.govmst.dkresearchgate.net It enters the environment through natural processes such as the weathering of rocks and minerals. cdc.govresearchgate.netzenodo.org Anthropogenic sources are also significant and include mining, industrial processing, and the combustion of coal and fossil fuels. cdc.govmst.dkzenodo.org

Once released into the environment, the distribution of barium bis(didodecylbenzenesulphonate) is governed by the chemical properties of the salt. The long, nonpolar didodecyl chains of the sulphonate anion confer low water solubility, suggesting the compound will readily adsorb to organic matter in soil and sediment. nih.gov The barium cation's fate is heavily influenced by the presence of other ions, particularly sulphate (SO₄²⁻) and carbonate (CO₃²⁻), with which it forms highly insoluble precipitates (barium sulphate and barium carbonate). cdc.govmst.dk Therefore, in most environmental compartments, the compound is expected to partition from the aqueous phase to solid matrices like soil and sediment. nih.govcdc.gov

Abiotic and Biotic Transformation Pathways in Environmental Compartments

The transformation of barium bis(didodecylbenzenesulphonate) involves distinct pathways for its organic and inorganic components.

Biotic Transformation: The didodecylbenzenesulphonate anion is subject to biodegradation. Linear alkylbenzene sulphonates are known to be degradable under aerobic conditions, where microorganisms initiate degradation at the terminal end of the alkyl chain. nih.govresearchgate.net However, under anaerobic conditions, such as those found in deeper sediment layers, these compounds are significantly more persistent. nih.gov The length of the alkyl chain can also influence the rate of degradation. nih.gov

Abiotic Transformation: The primary abiotic process affecting the sulphonate anion is its strong adsorption to solids. nih.gov The barium cation does not degrade; as a metallic element, it is persistent in the environment. Its speciation and mobility are controlled by abiotic factors such as pH and the presence of precipitating anions. cdc.gov In sulphate-rich environments, barium will precipitate as barium sulphate (BaSO₄), a highly stable and insoluble compound. mst.dkresearchgate.net This process effectively immobilizes the barium, reducing its bioavailability.

Regulatory Frameworks and Environmental Monitoring Considerations

Specific regulations for "barium bis(didodecylbenzenesulphonate)" are not explicitly defined. Instead, regulatory oversight falls under the frameworks established for its constituent parts: long-chain alkylbenzene sulphonates and barium.

Alkylbenzene Sulphonates: The U.S. Environmental Protection Agency (EPA) regulates C₁₀-C₁₆ alkylbenzene sulphonates. federalregister.gov In 2019, the EPA established an exemption from the requirement of a tolerance for these substances when used in antimicrobial pesticide formulations on food-contact surfaces, provided the concentration does not exceed 700 parts per million (ppm). federalregister.gov These compounds have undergone extensive review under programs like the OECD SIDS and the EU's REACH regulation, which assess their environmental and health profiles. cler.com The EPA continues to review alkylbenzene sulphonates under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). regulations.gov

Barium: Barium in drinking water and the environment is regulated by national and international bodies.

The World Health Organization (WHO) has set a guideline value for barium in drinking water. nih.gov

The U.S. EPA also sets limits for barium in drinking water. researchgate.netzenodo.org

In the European Union , the concentration of barium in natural mineral and spring waters is regulated, with a maximum admissible concentration (MAC) of 1.0 mg/L. nih.gov

Environmental monitoring for barium bis(didodecylbenzenesulphonate) should therefore involve tracking both the LAS component in wastewater and receiving waters, and the total barium concentration in water, soil, and sediment, particularly near industrial discharge points or areas of heavy agricultural use. nih.gov

Future Research Directions and Emerging Paradigms for Organic Barium Sulfonates

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of metallic sulfonates, including barium bis(didodecylbenzenesulphonate), often involves energy-intensive processes and relies on petroleum-based raw materials. google.com The future of organic barium sulfonate production is increasingly geared towards green chemistry and sustainable manufacturing principles. mdpi.comtandfonline.com Research is pivoting to address these environmental and economic concerns by exploring novel synthetic pathways.

A primary objective is the reduction or elimination of hazardous substances and the utilization of renewable feedstocks. mdpi.comacademie-sciences.fr One promising avenue involves the use of vegetable oils and their derivatives as starting materials. acs.orgazom.comresearchgate.net For instance, researchers have successfully synthesized crude oil flow improvers from vegetable oil fatty acids, highlighting a shift towards non-polluting and widely available raw materials. academie-sciences.fr Another approach focuses on lowering the energy requirements of synthesis. Conventional methods for producing barium sulfide (B99878) (BaS), a potential precursor, demand temperatures exceeding 1000°C. nanoge.org However, recent breakthroughs have demonstrated a novel solid-state synthesis route that achieves high conversion to BaS at a significantly lower temperature of 500°C by using a finely milled mixture of barium hydroxide (B78521) and elemental sulfur in a low-pressure environment. nanoge.org

Furthermore, simplifying the reaction process is a key goal. Simple chemical neutralization reactions are being refined to produce barium alkylbenzene sulfonates, which can be more energy-efficient and generate less waste. academie-sciences.frgoogle.com Processes are being designed to maximize the utilization of reactants, with some methods achieving a barium utilization rate of 90% or better. google.com The recycling of byproducts, such as using residual silicon dioxide from one reaction step as a raw material for another, represents a move towards a more circular and economical production model. google.com These advancements collectively aim to create a more sustainable and economically viable lifecycle for organic barium sulfonates. tandfonline.comacademie-sciences.fr

Exploration of Structure-Function Relationships for Tailored Performance

The performance of barium bis(didodecylbenzenesulphonate) as a lubricant additive is intrinsically linked to its molecular architecture. Future research will heavily focus on elucidating these structure-function relationships to enable the design of additives with precisely tailored properties. nih.gov Key structural elements, such as the length and branching of the alkyl chains (the "didodecyl" portion) and the nature of the sulfonate group, play a critical role in determining the compound's effectiveness as a detergent, rust inhibitor, and dispersant. minglanchem.aeatamankimya.com

Studies have shown a direct correlation between the alkyl chain length of barium alkylbenzene sulfonates and their performance as flow improvers for crude oil. In one study, three different barium alkylbenzene sulfonates were synthesized with varying alkyl chain lengths (dodecyl, hexadecyl, and octadecyl). academie-sciences.frsemanticscholar.org The results indicated that the dodecyl variant (Barium dodecylbenzenesulfonate) provided the most significant viscosity reduction. academie-sciences.frresearchgate.netiaea.org This suggests that an optimal chain length exists for specific applications, and further investigation could fine-tune this aspect for maximum efficacy.

Table 1: Effect of Alkyl Chain Length on Viscosity and Pour Point of Crude Oil

| Additive | Dosage (mg/L) | Viscosity Reduction at 30°C (%) | Pour Point Reduction (°C) | Source |

|---|---|---|---|---|

| Barium dodecylbenzenesulfonate (BaDBS) | 900 | 89.0 | 5 | academie-sciences.frresearchgate.net |

| Barium hexadecylbenzenesulfonate (BaHBS) | 900 | 76.9 | - | academie-sciences.fr |

| Barium octadecylbenzenesulfonate (BaOBS) | 900 | 84.2 | - | academie-sciences.fr |

Investigation of Synergistic Effects with Other Additives

Modern lubricants are complex formulations containing a base oil and a package of various additives designed to perform specific functions. nextmol.com Barium bis(didodecylbenzenesulphonate) is rarely used in isolation; its performance is often enhanced when combined with other additives. cn-lubricantadditive.com A significant area of future research is the systematic investigation of synergistic effects—where the combined effect of two or more additives is greater than the sum of their individual effects.

Anti-wear agents: Compounds like Zinc dialkyldithiophosphate (ZDDP) are used to protect surfaces from wear under boundary lubrication conditions. tandfonline.comresearchgate.net Investigating how barium sulfonate films interact with ZDDP-derived tribofilms could lead to formulations with superior, multi-functional protection.

Friction modifiers: Additives like molybdenum dithiocarbamate (B8719985) (MoDTC) are used to reduce friction. researchgate.net Studies on the combination of MoDTC and ZDDP have already shown synergistic effects, and incorporating a detergent like barium sulfonate into this system could further optimize both friction and wear performance. researchgate.net

Dispersants and other detergents: Barium sulfonates are often used alongside other detergents and dispersants, such as overbased calcium or magnesium sulfonates. cn-lubricantadditive.comcn-lubricantadditive.com Understanding their competitive or cooperative adsorption at interfaces is key to preventing deposit formation and maintaining engine cleanliness. minglanchem.ae

By coupling advanced analytical techniques with tribological testing, researchers can map the composition of tribofilms formed from additive packages and correlate them with performance data on friction and wear. researchgate.net This will enable the rational design of additive packages where components like barium bis(didodecylbenzenesulphonate) work in concert to achieve unprecedented levels of equipment protection and efficiency.

Advanced Characterization of Interfacial Phenomena

The efficacy of barium bis(didodecylbenzenesulphonate) as a lubricant additive hinges on its behavior at the liquid-solid interface. It functions by forming a protective film on metal surfaces, which inhibits corrosion and disperses contaminants. minglanchem.aeatamankimya.com A crucial direction for future research involves the use of advanced analytical techniques to characterize these interfacial phenomena at the molecular level.

Understanding the formation, structure, and stability of these adsorbed films is paramount. nextmol.com The interaction energy between particles, influenced by surface charge and the surrounding medium, dictates the stability of the dispersion. nih.gov For barium sulfate (B86663) particles, it has been shown that lattice ions (Ba²⁺ and SO₄²⁻) and pH are potential-determining, affecting the particle's surface free energy and electron-donor/acceptor characteristics. nih.gov Similar principles apply to the oil-soluble barium sulfonate, where the orientation and packing of the molecules at a metal interface will determine the quality of the protective barrier.

Future studies will increasingly employ sophisticated surface science techniques to probe these interfaces directly. Ion-beam assisted deposition (IBAD) can be used to create highly controlled, dense, and adherent lubricant films for study. dtic.mil Techniques like X-ray Photoelectron Spectroscopy (XPS) can provide detailed chemical composition of the tribofilms formed during lubrication, revealing how additives like barium sulfonate are incorporated. researchgate.net Molecular dynamics simulations can offer insights into the adsorption process, predicting the affinity of different additives for various surfaces and explaining how they compete for surface sites. nextmol.com Furthermore, studying the interfacial phenomena in surfactant solutions, such as the lowering of surface tension and the formation of adsorption layers, provides a model for understanding how barium sulfonate stabilizes particles and prevents agglomeration in a lubricant. mdpi.com

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing barium bis(didodecylbenzenesulphonate), and how can reaction conditions be optimized?

- Methodology : Begin with stoichiometric control of precursors (e.g., barium chloride and sulfonic acid derivatives) in polar solvents like water or ethanol. Optimize temperature (e.g., 60–80°C) and pH to favor coordination. Monitor reaction progress via FT-IR or NMR to confirm sulfonate ligand binding to barium. For reproducibility, follow guidelines from crystallography studies, such as slow evaporation for single-crystal growth.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

- Methodology : Use X-ray diffraction (XRD) to resolve the coordination geometry of barium ions and confirm sulfonate ligand arrangement. Pair with elemental analysis (EA) and inductively coupled plasma mass spectrometry (ICP-MS) to verify stoichiometry. For dynamic structural insights, employ temperature-dependent FT-IR to track ligand conformational changes.

Q. How can researchers validate the purity of synthesized barium bis(didodecylbenzenesulphonate)?

- Methodology : Combine chromatography (e.g., HPLC with UV detection) and thermal analysis (TGA/DSC) to assess impurities or solvent residues. Cross-validate with -NMR and -NMR to confirm ligand integrity and absence of byproducts .

Advanced Research Questions

Q. How can structural heterogeneity (e.g., disordered ligand positions) in crystallographic data be analyzed and resolved?

- Methodology : Apply multi-site occupancy refinement in XRD analysis to model ligand disorder (e.g., 70.6% vs. 29.4% site occupancy ratios observed in similar barium complexes). Use software like SHELXL to refine anisotropic displacement parameters and validate with residual density maps. Compare results with DFT calculations to assess energetically favorable configurations.

Q. What strategies address discrepancies between experimental bond lengths/angles and computational predictions?

- Methodology : Perform DFT simulations (e.g., using Gaussian or VASP) to model the barium-sulfonate coordination environment. Statistically compare computed bond metrics (e.g., Ba–O distances) with XRD data via χ² analysis. Investigate solvent effects or lattice strain as sources of deviation.

Q. How can researchers evaluate the compound’s thermal stability for applications in materials science?

- Methodology : Conduct thermogravimetric analysis (TGA) under inert and oxidative atmospheres to decompose the organic ligands and quantify inorganic residue. Correlate mass loss events with DSC endotherms to identify phase transitions. Compare degradation profiles with analogous sulfonate complexes (e.g., barium phenolsulfonate ) to infer structure-property relationships.

Q. What approaches are effective in resolving contradictions in bioactivity data (e.g., antimicrobial efficacy)?

- Methodology : Design dose-response assays (e.g., MIC tests) across bacterial strains, controlling for ligand solubility and counterion effects. Use crystallographic data to correlate metal coordination geometry with bioactivity. For reproducibility, document protocols per IUCr standards .

Methodological Notes

- Data Reproducibility : Adhere to crystallographic data deposition guidelines (e.g., CCDC 1007105) and include detailed experimental parameters (e.g., refinement of H-atoms via riding models ).

- Conflict Resolution : Address structural or analytical inconsistencies through multi-technique validation (e.g., XRD + NMR + EA) and peer collaboration.

- Ethical Reporting : Cite primary literature (e.g., IUCrData ) and avoid non-academic sources per user guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.